

Chemical structure and properties of 8-O-Methyl-urolithin C.

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Compound of Interest

Compound Name: 8-O-Methyl-urolithin C

Cat. No.: B15352819

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8-O-Methyl-urolithin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is a member of the urolithin family of compounds. Urolithins are the end products of the metabolism of ellagitannins, which are abundant in various fruits and nuts. Emerging research has highlighted the potential therapeutic properties of urolithins, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **8-O-Methyl-urolithin C**, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

8-O-Methyl-urolithin C is chemically known as 3,9-dihydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one. Its structure features a dibenzopyranone core with hydroxyl groups at positions 3 and 9, and a methoxy group at position 8.

Table 1: Physicochemical Properties of **8-O-Methyl-urolithin C** and Related Urolithins

Property	8-O-Methyl-urolithin C	Urolithin A	Urolithin C
IUPAC Name	3,9-dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one[1]	3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one	3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one
Molecular Formula	C ₁₄ H ₁₀ O ₅ [1]	C ₁₃ H ₈ O ₄	C ₁₃ H ₈ O ₅
Molecular Weight (g/mol)	258.05[1]	228.20	244.20
Melting Point (°C)	Data not available	>300	Data not available
Boiling Point (°C)	Data not available	Data not available	Data not available
Solubility	Poorly soluble in water.	Soluble in DMSO (≥ 10.96 mM) and other organic solvents.[2]	Data not available
pKa (predicted)	Data not available	~7.6 (predicted for the most acidic hydroxyl group)	Data not available

Synthesis

While a specific, detailed experimental protocol for the synthesis of **8-O-Methyl-urolithin C** is not readily available in the reviewed literature, a general synthetic strategy can be adapted from the synthesis of related urolithin derivatives. The synthesis of the closely related compound, 8,9-di-O-Methyl-urolithin C, provides a relevant example.

Experimental Protocol: Synthesis of 8,9-di-O-Methyl-urolithin C (Adapted)

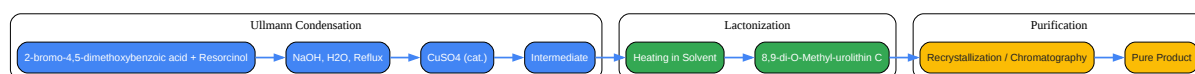
This protocol describes a two-step synthesis of 8,9-di-O-Methyl-urolithin C, which can be modified to yield **8-O-Methyl-urolithin C** by using a starting material with a different methylation pattern.

Step 1: Ullmann Condensation

- A mixture of 2-bromo-4,5-dimethoxybenzoic acid and resorcinol is prepared in an aqueous solution of sodium hydroxide.
- The reaction mixture is heated to reflux for 1 hour.
- A catalytic amount of copper(II) sulfate is added, and the reflux is continued for a short period (e.g., 10 minutes).
- The reaction is then acidified, and the resulting precipitate is collected by filtration.

Step 2: Lactonization

- The crude product from Step 1 is heated in a suitable solvent to facilitate intramolecular cyclization and the formation of the lactone ring of the dibenzopyranone core.
- The final product, 8,9-di-O-Methyl-urolithin C, is then purified using standard techniques such as recrystallization or column chromatography.



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Caption: General workflow for the synthesis of a di-methylated urolithin C derivative.

Biological Activity and Signaling Pathways

The biological activities of **8-O-Methyl-urolithin C** have not been as extensively studied as those of its parent compound, Urolithin C, or other common urolithins like Urolithin A and B. However, based on the available literature for related compounds, several potential areas of biological activity can be inferred and are being actively investigated.

A study investigating the antioxidant activity of various urolithins found that methylated urolithins did not exhibit antioxidant activity in the specific cell-based assay used. This suggests

that the free hydroxyl groups on the urolithin scaffold are crucial for this particular biological function.

Research on Urolithin C has demonstrated its potential in cancer therapy and in modulating key cellular signaling pathways.

Anti-Cancer Activity of Urolithin C

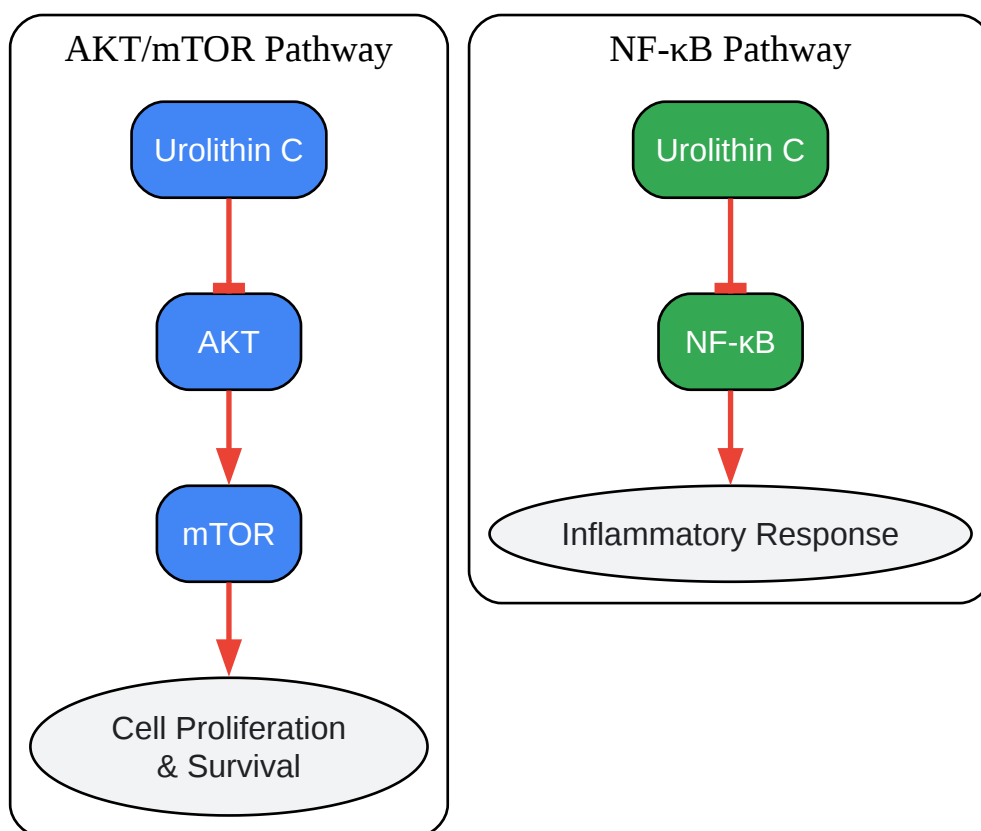
Urolithin C has been shown to inhibit the proliferation of various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of Urolithin C

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)	Reference
RKO	Colorectal Cancer	28.81	72	[3]
HCT116	Colorectal Cancer	23.06	72	[3]
DLD1	Colorectal Cancer	14.7	72	[3]

Signaling Pathways Modulated by Urolithin C

- **AKT/mTOR Pathway:** Urolithin C has been found to suppress the progression of colorectal cancer by blocking the AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
- **NF-κB Signaling Pathway:** Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway in lipopolysaccharide-induced RAW 264.7 macrophages.[4] The NF-κB pathway is a key mediator of the inflammatory response.



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Caption: Signaling pathways potentially modulated by Urolithin C.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of urolithins are crucial for reproducible research. Below are generalized protocols adapted from studies on Urolithin C.

Cell Viability Assay (MTT Assay)

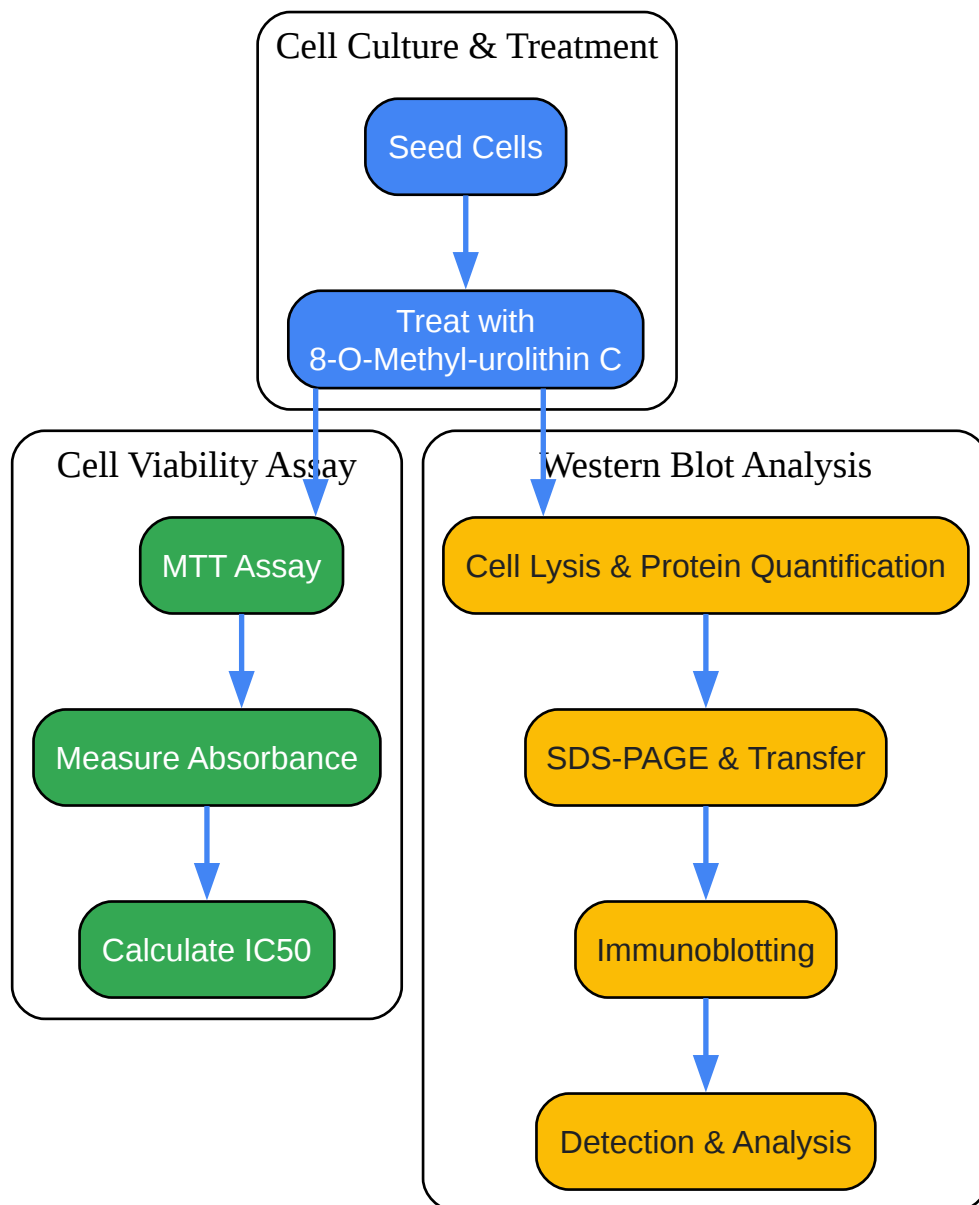
- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **8-O-Methyl-urolithin C** (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

- **Cell Lysis:** After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, NF-κB).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).



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Caption: General experimental workflow for assessing the biological activity of **8-O-Methyl-urolithin C**.

Conclusion and Future Directions

8-O-Methyl-urolithin C represents an intriguing molecule within the promising class of urolithins. While current research provides a solid foundation regarding its chemical nature and potential biological relevance based on related compounds, further investigation is imperative. Future research should focus on elucidating the specific physicochemical properties of **8-O-Methyl-urolithin C**, developing optimized and detailed synthesis protocols, and, most importantly, conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and the underlying molecular mechanisms. The exploration of its effects on key signaling pathways, such as the AKT/mTOR and NF-κB pathways, will be crucial in defining its therapeutic potential for diseases like cancer and inflammatory conditions. Such dedicated research will be instrumental for its potential translation into novel therapeutic agents.

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